molecular formula C11H11F3O3 B6599220 ethyl 3-ethoxy-2,4,5-trifluorobenzoate CAS No. 172602-80-1

ethyl 3-ethoxy-2,4,5-trifluorobenzoate

Cat. No.: B6599220
CAS No.: 172602-80-1
M. Wt: 248.20 g/mol
InChI Key: PSQUALRSPKPAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-ethoxy-2,4,5-trifluorobenzoate is an organic compound with the molecular formula C11H11F3O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with ethyl and ethoxy groups. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which can significantly alter the reactivity and stability of the molecule .

Scientific Research Applications

Ethyl 3-ethoxy-2,4,5-trifluorobenzoate has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray; washing hands and face thoroughly after handling; and wearing protective gloves, eye protection, and face protection .

Preparation Methods

Ethyl 3-ethoxy-2,4,5-trifluorobenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-hydroxy-2,4,5-trifluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 3-ethoxy-2,4,5-trifluorobenzoate undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 3-ethoxy-2,4,5-trifluorobenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity or stability. The presence of fluorine atoms can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Ethyl 3-ethoxy-2,4,5-trifluorobenzoate can be compared with other fluorinated benzoates, such as:

  • Methyl 3-methoxy-2,4,5-trifluorobenzoate
  • Ethyl 3-methoxy-2,4,5-trifluorobenzoate
  • 3-hydroxy-2,4,5-trifluorobenzoic acid

These compounds share similar structural features but differ in their ester or hydroxyl groups, which can influence their reactivity and applications. This compound is unique due to its specific combination of ethyl and ethoxy groups, which can provide distinct chemical and physical properties .

Properties

IUPAC Name

ethyl 3-ethoxy-2,4,5-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-3-16-10-8(13)6(11(15)17-4-2)5-7(12)9(10)14/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQUALRSPKPAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1F)F)C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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